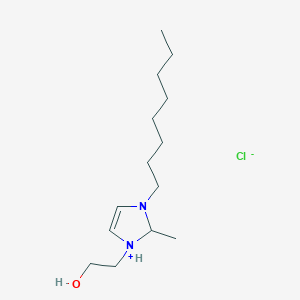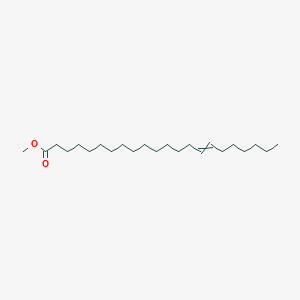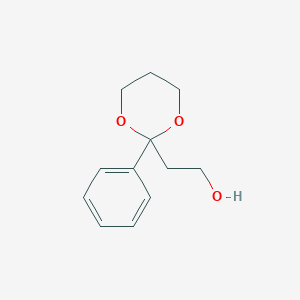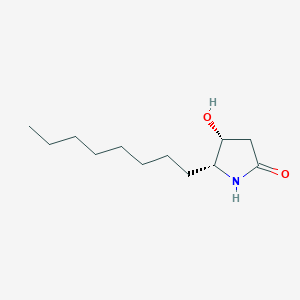![molecular formula C8H5BrCl2O B14508678 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene CAS No. 63291-25-8](/img/structure/B14508678.png)
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom and an ether linkage to a 2,2-dichloroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene typically involves the bromination of a suitable precursor, followed by the introduction of the 2,2-dichloroethenyl group. One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then reacted with 2,2-dichloroethenol under basic conditions to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives.
Electrophilic Substitution: Nitro and sulfonic acid derivatives.
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-chlorobenzene: Features a bromine and chlorine atom on the benzene ring.
1-Bromo-3-chlorobenzene: Similar structure but with a chlorine atom instead of the 2,2-dichloroethenyl group.
1-Bromo-4-chlorobenzene: Another isomer with different substitution pattern.
Uniqueness
1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with simpler halogenated benzenes.
Propiedades
Número CAS |
63291-25-8 |
|---|---|
Fórmula molecular |
C8H5BrCl2O |
Peso molecular |
267.93 g/mol |
Nombre IUPAC |
1-bromo-3-(2,2-dichloroethenoxy)benzene |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-5H |
Clave InChI |
WEMZHCQVBZIIMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)

![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)



![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)





